4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone
Overview
Description
4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone is a chemical compound that belongs to the family of benzophenone derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a thiomethyl group attached to the benzophenone core. It is widely used in various fields, including medical research, environmental research, and industrial research.
Scientific Research Applications
4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biological molecules.
Medicine: It is used in the development of pharmaceuticals and as a key intermediate in the synthesis of drugs.
Industry: It is used in the production of various industrial chemicals and as a component in the manufacture of polymers and other materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures the production of highly pure (>99%) 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride, which is a key intermediate in the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available and inexpensive starting materials to enhance yields and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone include:
- 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride
- 4-Methoxy-4’-(4-methylpiperazinomethyl)benzophenone
- 4-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone
Uniqueness
4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone is unique due to the presence of the thiomethyl group, which imparts distinct chemical and biological properties to the compound. This uniqueness makes it valuable in various research and industrial applications, where specific chemical reactivity and biological activity are required .
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-3-5-17(6-4-16)20(23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZNKWEOFXMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642967 | |
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-56-7 | |
Record name | Methanone, [4-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898783-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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